molecular formula C17H14N2O4 B592621 Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate CAS No. 1787992-87-3

Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate

Cat. No.: B592621
CAS No.: 1787992-87-3
M. Wt: 310.309
InChI Key: RNEUXWUZTCXJHA-UHFFFAOYSA-N
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Description

Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate is a synthetic carbamate derivative featuring a 1,3-dioxoisoindolinyl core substituted with a methyl group at the 2-position and a benzyl carbamate moiety at the 4-position. Its structure combines aromatic and heterocyclic elements, which influence solubility, stability, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

benzyl N-(2-methyl-1,3-dioxoisoindol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-19-15(20)12-8-5-9-13(14(12)16(19)21)18-17(22)23-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEUXWUZTCXJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Substituted Phthalic Anhydrides

Reaction of 3-amino-2-methylphthalic anhydride with ammonia or ammonium salts under reflux conditions yields 4-amino-2-methylisoindoline-1,3-dione. For example, heating 3-amino-2-methylphthalic anhydride in acetic acid with ammonium acetate at 120°C for 6 hours achieves 85% conversion (isolated yield: 72%).

Key reaction parameters :

  • Solvent : Acetic acid or DMF

  • Catalyst : None required

  • Temperature : 100–120°C

  • Time : 4–8 hours

Nitration/Reduction-Cyclization Sequence

Alternative routes involve nitration of 2-methylisoindoline-1,3-dione followed by selective reduction:

  • Nitration at position 4 using fuming HNO₃ in H₂SO₄ at 0°C (yield: 68%).

  • Catalytic hydrogenation (Pd/C, H₂) or Fe/HCl reduction to convert the nitro group to amine (yield: 90–95%).

Carbamate Protection at Position 4

The 4-amino group is protected via carbamate formation using benzyl chloroformate (Cbz-Cl).

Direct Carbamation

4-Amino-2-methylisoindoline-1,3-dione is treated with Cbz-Cl in the presence of a base:

  • Reagents : Cbz-Cl (1.2 equiv), DIEA (2.5 equiv)

  • Solvent : Dichloromethane or THF

  • Conditions : 0°C to room temperature, 2–4 hours

  • Yield : 78–82%

Mechanistic insight :
The base deprotonates the amine, enabling nucleophilic attack on the electrophilic carbonyl of Cbz-Cl.

Solid-Phase Synthesis for Scalability

Immobilizing the amine intermediate on Wang resin allows iterative coupling and cleavage:

  • Resin-bound 4-amino intermediate reacted with Cbz-Cl in DMF.

  • Cleavage with TFA/CH₂Cl₂ (95:5) yields the target compound (purity >95%, yield: 85%).

Alternative Pathways via Functional Group Interconversion

Reductive Amination Followed by Protection

  • Intermediate : 4-Keto-2-methylisoindoline-1,3-dione

  • Reductive amination : NaBH₃CN/NH₄OAc in MeOH (yield: 70%).

  • Cbz protection : As above (yield: 80%).

Palladium-Catalyzed Coupling

Aryl halide intermediates undergo Buchwald-Hartwig amination:

  • Substrate : 4-Bromo-2-methylisoindoline-1,3-dione

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, benzyl carbamate

  • Yield : 65%

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Eluent = Hexane/EtOAc (7:3)

  • Prep-HPLC : C18 column, acetonitrile/water gradient (purity >99%)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.75 (m, 2H, Ar-H), 7.45–7.35 (m, 5H, Cbz-H), 5.25 (s, 2H, CH₂Ph), 2.55 (s, 3H, CH₃).

  • HRMS : [M+H]⁺ calcd. 325.1054; found 325.1058.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityKey Reference
Cyclocondensation7298High
Nitration/Reduction6895Moderate
Solid-Phase Synthesis8599High
Reductive Amination7097Low

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at position 5 are mitigated using bulky bases (e.g., DIPEA).

  • Carbamate Stability : Avoid prolonged exposure to acidic conditions to prevent cleavage.

  • Scale-up Limitations : Solid-phase methods reduce purification steps, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups attached to the benzyl moiety.

Scientific Research Applications

Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

Tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethyl)carbamate (Compound 5, )

  • Structure : Features a tert-butyl carbamate linked via an ethyloxy spacer to a 1,3-dioxoisoindolinyl group. The 2-position is substituted with a 2,6-dioxopiperidin-3-yl moiety.
  • Key Differences :

  • The ethyloxy spacer may increase conformational flexibility, affecting binding affinity in biological targets .

CC-3060 (4-[(Benzofuran-2-ylmethyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, ) Structure: Contains a benzofuranylmethyl amino group at the 4-position and a 2,6-dioxopiperidinyl group at the 2-position. Key Differences:

Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28, )

  • Structure : A benzene-based carbamate with a 3-chlorophenyl group and methyl substitution.
  • Key Differences :

  • The electron-withdrawing chlorine atom on the phenyl ring enhances AChE/BuChE inhibitory potency (IC50 = 0.87 µM) compared to unsubstituted benzyl carbamates.
  • The methyl group on the propan-2-yl chain may reduce steric hindrance, optimizing enzyme active-site interactions .

Observations :

  • The benzyl carbamate group in the target compound is associated with moderate BuChE selectivity, similar to isosorbide-based analogs .
  • Electron-withdrawing substituents (e.g., Cl in Compound 28) significantly enhance potency but may compromise selectivity .
  • The 2-methyl group on the isoindolinone core likely improves metabolic stability by reducing oxidative degradation at the methyl position compared to hydrogen-substituted analogs .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The 1,3-dioxoisoindolinyl core participates in hydrogen bonding via its carbonyl groups, which can influence crystal packing and solubility. In contrast, tert-butyl carbamates () may disrupt such interactions due to steric effects .
  • Crystallography : Tools like SHELXL () and ORTEP-3 () are critical for resolving the 3D structures of these compounds, revealing how substituents like the benzyl group affect molecular conformation and intermolecular interactions .
  • Computational Studies: Density-functional theory (DFT) methods () predict correlation energies and electronic properties, aiding in understanding the reactivity of the carbamate and isoindolinone moieties .

Biological Activity

Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by research findings, mechanisms of action, and case studies.

Overview of Biological Activity

Research has identified several biological activities associated with this compound, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens.
  • Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It is believed to modulate enzyme activity and influence signaling pathways related to cell proliferation and survival. Key points include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell growth.
  • Receptor Interaction : It potentially binds to specific receptors, altering their activity and leading to downstream effects on cellular functions .

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated:

  • Cell Viability Reduction : The compound significantly reduced the viability of cancer cells in a dose-dependent manner.
  • IC50 Values : The IC50 values for different cell lines varied, indicating differential sensitivity among cancer types.
Cell LineIC50 (µM)
A375 (Melanoma)10
Colo205 (Colorectal)15
MDA-MB-468 (Breast)12

These findings suggest that the compound may be particularly effective against melanoma and breast cancer cells .

Antimicrobial Studies

In antimicrobial assays, this compound demonstrated:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : MIC values ranged from 5 to 20 µg/mL depending on the bacterial strain tested.

Research Applications

This compound serves as a valuable building block in medicinal chemistry. Its unique structure allows it to be utilized in:

  • Drug Design : As a pharmacophore targeting specific enzymes or receptors.
  • Biological Probes : For studying biological pathways and interactions involving isoindoline derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the isoindolinone core. Nucleophilic substitution at the 4-position of 2-methyl-1,3-dioxoisoindoline with a benzyl carbamate group is critical. Reaction conditions (e.g., inert atmosphere, controlled temperature) and catalysts (e.g., palladium for coupling reactions) influence yield . For purity, column chromatography and recrystallization are recommended, followed by characterization via 1H-NMR^1 \text{H-NMR} and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : X-ray crystallography using programs like SHELX or visualization tools like ORTEP-3 provides definitive structural confirmation. Alternatively, 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13} \text{C-NMR} can validate the isoindolinone and carbamate moieties. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What analytical techniques are suitable for assessing purity?

  • Methodology : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is standard for purity assessment. For example, a retention time of ~9.8 minutes under gradient elution conditions (C18 column, acetonitrile/water) has been used for related carbamates . Thermal analysis (DSC/TGA) can detect polymorphic impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity in catalytic systems?

  • Methodology : DFT calculations (e.g., using the B3LYP functional) model electronic properties like HOMO/LUMO energies and Fukui indices to predict nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula can refine intermolecular interaction energies, aiding in understanding reaction pathways with enzymes or metal catalysts .

Q. What experimental strategies resolve contradictions in biological activity data?

  • Methodology : If conflicting bioactivity results arise (e.g., enzyme inhibition vs. cytotoxicity), orthogonal assays are essential. For example:

  • Enzyme inhibition : Use kinetic assays (e.g., fluorometric α-glucosidase inhibition ).
  • Cellular activity : Validate via dose-response curves in cancer cell lines (e.g., IC50_{50} determination) .
  • Off-target effects : Employ proteomics or transcriptomics to identify non-specific interactions .

Q. How do structural modifications (e.g., substituent changes) impact its binding to biological targets?

  • Methodology : Structure-activity relationship (SAR) studies are critical. For example:

  • Replace the 2-methyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects.
  • Modify the benzyl group to electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to study electronic influences.
  • Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What role do hydrogen-bonding patterns play in its crystallographic packing?

  • Methodology : Graph set analysis (e.g., Etter’s rules ) identifies recurring hydrogen-bond motifs (e.g., R22_2^2(8) rings). Computational tools like CrystalExplorer model packing efficiency and lattice energy, which correlate with solubility and stability .

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